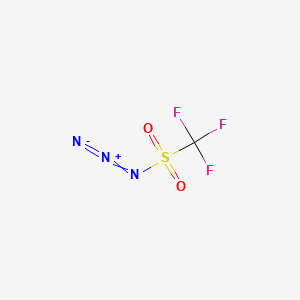
Trifluoromethanesulfonyl azide
Cat. No. B1626117
Key on ui cas rn:
3855-45-6
M. Wt: 175.09 g/mol
InChI Key: NQPHMXWPDCSHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08946391B2
Procedure details


To a solution of NaN3 (3445 mg, 53 mmol) in H2O (12 mL) was added CH2Cl2 (18 mL). The resulting biphasic mixture was cooled in an ice bath and stirred vigorously and treated with Tf2O (3000 mg, 106 mmol) over a period of 60 min. The reaction mixture was stirred in an ice bath for 4 h. The organic phase was separated and the aqueous phase was extracted once with CH2Cl2 (20 mL). The organic extracts were washed with saturated Na2CO3 solution and used without further purification.



Identifiers


|
REACTION_CXSMILES
|
[N-:1]=[N+:2]=[N-:3].[Na+].C(Cl)Cl.[O:8](S(C(F)(F)F)(=O)=O)[S:9]([C:12]([F:15])([F:14])[F:13])(=O)=[O:10]>O>[S:9]([N:1]=[N+:2]=[N-:3])([C:12]([F:15])([F:14])[F:13])(=[O:10])=[O:8] |f:0.1|
|
Inputs


Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred vigorously
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting biphasic mixture was cooled in an ice bath
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred in an ice bath for 4 h
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted once with CH2Cl2 (20 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic extracts were washed with saturated Na2CO3 solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
used without further purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
S(=O)(=O)(C(F)(F)F)N=[N+]=[N-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

